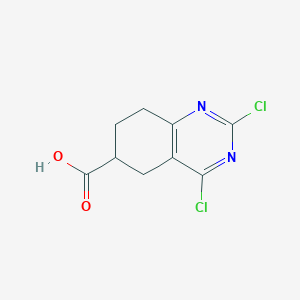

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

CAS No.: 5458-56-0

Cat. No.: VC3705240

Molecular Formula: C9H8Cl2N2O2

Molecular Weight: 247.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5458-56-0 |

|---|---|

| Molecular Formula | C9H8Cl2N2O2 |

| Molecular Weight | 247.07 g/mol |

| IUPAC Name | 2,4-dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid |

| Standard InChI | InChI=1S/C9H8Cl2N2O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15) |

| Standard InChI Key | IGTFBKKBTPDJCU-UHFFFAOYSA-N |

| SMILES | C1CC2=C(CC1C(=O)O)C(=NC(=N2)Cl)Cl |

| Canonical SMILES | C1CC2=C(CC1C(=O)O)C(=NC(=N2)Cl)Cl |

Introduction

Chemical Identity and Structure

Basic Identification

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic compound with distinct chemical identifiers. The compound is registered with the Chemical Abstracts Service (CAS) registry number 5458-56-0, which serves as its unique identifier in chemical databases and literature . This quinazoline derivative contains two chlorine atoms at positions 2 and 4, a tetrahydro configuration in its ring system, and a carboxylic acid functional group at position 6, giving it a distinctive chemical profile . The structural complexity of this compound contributes to its chemical behavior and potential biological activities, making it of interest in pharmaceutical chemistry and related fields.

Molecular Structure and Properties

The compound possesses a molecular formula of C9H8Cl2N2O2, with a calculated molecular weight of 247.07 g/mol . Its structure consists of a quinazoline core (a fused benzene and pyrimidine ring system) that has been modified with two chlorine atoms at positions 2 and 4, while the ring system is partially saturated (tetrahydro configuration). The carboxylic acid group at position 6 contributes to the compound's acidity and potential for interaction with biological targets . The structural features of this compound can be represented through various chemical notation systems as shown in Table 1.

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2,4-dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid |

| Molecular Formula | C9H8Cl2N2O2 |

| Molecular Weight | 247.07 g/mol |

| InChI | InChI=1S/C9H8Cl2N2O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15) |

| InChIKey | IGTFBKKBTPDJCU-UHFFFAOYSA-N |

| SMILES | C1CC2=C(CC1C(=O)O)C(=NC(=N2)Cl)Cl |

Table 1: Chemical identifiers and structural notation for 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

The tetrahydro configuration indicates partial saturation of the quinazoline ring system, which influences the compound's three-dimensional structure, solubility profile, and chemical reactivity . This configuration, combined with the presence of the two chlorine atoms, contributes to the compound's stability and potential interaction with biological systems. The carboxylic acid functional group at position 6 introduces acidic properties, which may facilitate hydrogen bonding and other interactions with biological targets such as proteins and receptors .

Structural Characteristics and Chemical Behavior

Quinazoline Scaffold and Its Significance

The quinazoline scaffold serves as the core structure of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, providing the basis for its chemical behavior and biological potential. Quinazolines feature a bicyclic arrangement with carbon and nitrogen atoms, consisting of a benzene ring fused with a pyrimidine ring containing two nitrogen atoms . This heterocyclic system is known for its versatility in medicinal chemistry and has been incorporated into numerous pharmaceutically active compounds. The quinazoline core has been associated with diverse biological activities, making derivatives like 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid subjects of interest in pharmaceutical research and development.

Role of Chlorine Substituents and Carboxylic Acid Group

The presence of two chlorine atoms at positions 2 and 4 of the quinazoline ring significantly influences the compound's chemical reactivity and potential biological interactions. Chlorine substituents typically enhance lipophilicity, which can improve membrane permeability, an important factor in drug delivery . Additionally, these halogens can serve as hydrogen bond acceptors or participate in halogen bonding with biological targets, potentially enhancing binding affinity to proteins and receptors. The electron-withdrawing nature of chlorine atoms may also affect the electron distribution within the molecule, influencing its reactivity and stability.

The carboxylic acid functional group at position 6 contributes significantly to the compound's chemical properties. This group enhances the acidity of the molecule and can facilitate interactions with biological targets through hydrogen bonding and ionic interactions . In physiological conditions, the carboxylic acid may exist in its ionized form, affecting solubility and distribution within biological systems. This functional group also provides a convenient handle for chemical modifications, potentially allowing for the creation of derivatives with improved pharmacological properties.

Synthesis and Production

Purification and Quality Control

The production of high-purity 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid for research and potential pharmaceutical applications requires rigorous purification and quality control measures. Common purification techniques for similar organic compounds include recrystallization, column chromatography, and preparative HPLC. Quality control typically involves analytical methods such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the final product.

Commercial suppliers offer the compound at different levels of purity, with prices varying significantly based on quantity and quality. For example, the compound is available in quantities ranging from 100 mg to 5 g, with prices ranging from approximately €77 to €1,634 depending on the supplier and quantity .

| Quantity | Price Range (€) | Reference |

|---|---|---|

| 100 mg | 77.00 - 80.00 | |

| 250 mg | 131.00 - 226.00 | |

| 1 g | 501.00 - 737.00 | |

| 5 g | 1,634.00 (where available) |

Table 2: Commercial availability and price ranges for 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

The compound is typically offered with high purity suitable for research applications, though specifications may vary between suppliers. Researchers should verify the quality and purity requirements for their specific applications when sourcing this compound.

Research Context and Future Directions

Current research applications of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid appear to be primarily focused on exploring its potential in medicinal chemistry and pharmaceutical development . The compound's structural features suggest it may serve as a valuable scaffold for the development of bioactive compounds with potential therapeutic applications.

Future research directions may include:

-

Systematic evaluation of biological activities across various targets and disease models

-

Structure-activity relationship studies to identify optimal substitution patterns

-

Synthesis of derivatives with enhanced potency and improved pharmacokinetic properties

-

Investigation of potential applications beyond traditional pharmaceutical uses

-

Detailed mechanistic studies to understand how the compound interacts with biological systems

Advancing knowledge about 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid could contribute to the broader understanding of quinazoline chemistry and potentially lead to the development of novel therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume